Cyclizine hydrochloride
Overview
Description
Cyclizine Hydrochloride Description
Cyclizine hydrochloride is a medication commonly used for its antihistaminic properties, particularly in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness. It is also known for its anticholinergic and antiemetic effects. However, its use extends beyond these therapeutic applications, as it has been reported to be abused by teenagers for its hallucinogenic effects .
Synthesis Analysis
The synthesis of cyclizine and its derivatives has been a subject of interest in the pharmaceutical industry. A notable achievement in this area is the total synthesis of (+)-ent-cyclizidine, an enantiomer of the indolizidine alkaloid cyclizidine, which was accomplished using d-serine as the starting material. This synthesis involved the construction of the indolizidine ring system and the addition of a cyclopropyl dienyl side chain, confirming the absolute configuration of the natural product . Additionally, new cyclizine derivatives have been synthesized to investigate their pharmacological properties, such as anti-inflammatory effects in rats .
Molecular Structure Analysis
Cyclizine's molecular structure has been extensively studied, with its absolute configurations established by methods such as NMR spectroscopy and ECD calculations. The structure of cyclizine and its analogs has been linked to their biological activity, including cytotoxicity against human cancer cell lines and inhibition of protein kinases .
Chemical Reactions Analysis
Cyclizine undergoes various chemical reactions, including the formation of ion-associates and ion-pairs with different dyes, which have been utilized in spectrophotometric methods for its quantification. These methods have been developed to measure cyclizine in pharmaceutical formulations and biological fluids, demonstrating the drug's reactivity and the potential for sensitive detection .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclizine and its analogs have been characterized through various analytical techniques. For instance, the percutaneous absorption of cyclizine and its alkyl analogs was studied, revealing that the analogs generally possess higher lipophilicity and aqueous solubility compared to cyclizine itself. This has implications for their potential as skin permeants . Cyclizine's inclusion complex with β-cyclodextrin has also been examined, providing insights into its stoichiometry, water content, and thermal behavior .
Relevant Case Studies
Several case studies highlight the diverse applications and effects of cyclizine. Teenagers in Utah were reported to abuse cyclizine hydrochloride, leading to symptoms such as hallucinations and confusion. This case study underscores the potential for misuse of over-the-counter medications . Another study focused on the effects of cyclizine hydrochloride and chlorcyclizine hydrochloride on vestibular function, indicating their efficacy in the prophylaxis of motion sickness and their pharmacological relationship to compounds used for the relief of dizziness .
Scientific Research Applications
Analytical Methods for Cyclizine Detection
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) Method for Cyclizine Quantitation : A method for quantifying cyclizine in human serum was developed using LC-MS-MS, demonstrating its analytical utility in monitoring cyclizine concentrations in human subjects following oral administration (Mohammadi et al., 2005).
- Capillary Zone Electrophoresis (CZE) Method : A CZE method was developed for the determination of cyclizine hydrochloride in tablets and suppositories, offering a highly specific and cost-effective alternative to HPLC (Mohammadi, Kanfer, & Walker, 2004).
Pharmacokinetics and Pharmacogenetics
- Cyclizine in Palliative Care Patients : A study explored the pharmacokinetics and pharmacogenetics of cyclizine in palliative care patients. The research deduced pharmacokinetic parameters and related them to the CYP2D6 genotype, indicating its metabolic pathway and effects in these patients (Vella-Brincat et al., 2012).
Environmental Impact
- Ecotoxicity Study in Marine Environment : An ecotoxicity study focused on the environmental fate and effects of cyclizine in aquatic environments, particularly its impact on marine habitats and organisms like barnacle larvae (Choong et al., 2006).
Drug Synthesis
- Continuous-Flow Multistep Synthesis : The development of a continuous process to synthesize cyclizine from bulk alcohols was presented. This methodology offers a new way to produce cyclizine, enhancing the efficiency of its synthesis (Borukhova, Noël, & Hessel, 2016).
Bioequivalence Study
- Bioequivalence of Cyclizine Formulations : A study demonstrated the bioequivalence between two formulations of cyclizine 50 mg tablets in healthy volunteers, contributing to the understanding of its pharmacological consistency (Abhyankar, Shedage, Gole, & Raut, 2016).
Safety And Hazards
properties
IUPAC Name |
1-benzhydryl-4-methylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPBEPCQTDRZSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclizine hydrochloride | |
CAS RN |
303-25-3 | |
Record name | Cyclizine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclizine hydrochloride [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclizine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclizine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLIZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0O1NHP4WE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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